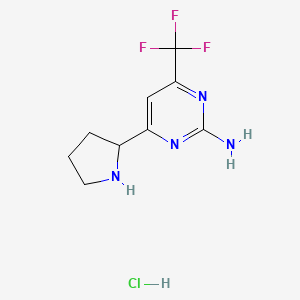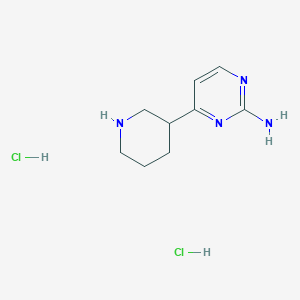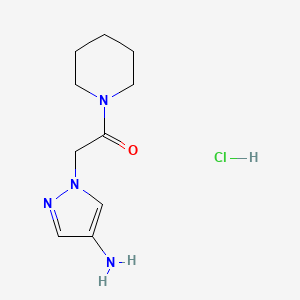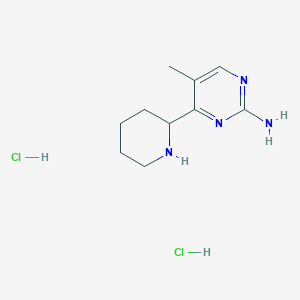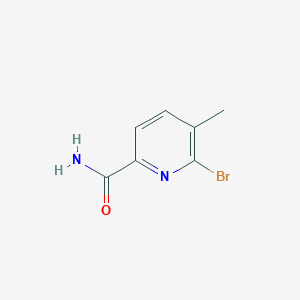
6-Bromo-5-methylpicolinamide
Vue d'ensemble
Description
6-Bromo-5-methylpicolinamide is an organic compound with a molecular weight of 215.05 g/mol . It is used in various scientific experiments due to its unique chemical and biological properties.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 6-bromo-imidazo [4,5-b]pyridine derivatives have been synthesized based on a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 6th position and a methyl group at the 5th position . The InChI code is1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) .
Applications De Recherche Scientifique
Synthesis and Drug Discovery
6-Bromo-5-methylpicolinamide plays a crucial role in the synthesis of key intermediates for drug discoveries. It has been used in the synthesis of compounds such as 5-bromo-2-methylamino-8-methoxyquinazoline, which is significant in medicinal chemistry laboratories. This compound has seen improvements in synthesis efficiency through the introduction of the telescoping process, enhancing its quick supply for medicinal research (Nishimura & Saitoh, 2016).
Antitumor Activity
Research has demonstrated the potential of this compound derivatives in inhibiting steroid 5alpha reductases, which are significant in the development of cancer therapeutics. These derivatives have been synthesized and evaluated for their inhibitory activity, showing promising results in cancer research (Baston, Palusczak, & Hartmann, 2000).
Synthesis of Nav1.8 Sodium Channel Modulator
This compound has been used in the synthesis of N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, a Nav1.8 sodium channel modulator. This compound has undergone significant optimization in its synthesis process, demonstrating the chemical's versatility in developing novel pharmaceutical compounds (Fray et al., 2010).
Development of Antitumor Agents
A series of N-methylpicolinamide-4-thiol derivatives, synthesized from this compound, have shown potent anti-proliferative activities against various human cancer cell lines. These compounds have been evaluated for their potential as antitumor agents, highlighting the role of this compound in cancer research (Huang et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-5-methylpicolinamide is the Aurora-B kinase . Aurora-B kinase is a serine/threonine kinase that plays a crucial role in the regulation of mitosis . It is frequently overexpressed in various human tumors, suggesting its potential role in tumorigenesis .
Mode of Action
this compound interacts with its target, the Aurora-B kinase, by inhibiting its function . The compound’s interaction with the Aurora-B kinase has been rationalized by molecular docking studies, which indicated stable interactions .
Biochemical Pathways
The inhibition of Aurora-B kinase by this compound affects the regulation of mitosis, a process crucial for cell division . This disruption can lead to the death of cancer cells, thereby exhibiting its antitumor activity .
Pharmacokinetics
It is known that the compound is hydrophobic in nature and has low solubility in water but is soluble in many organic solvents such as methanol, dimethyl sulfoxide, and ethanol. These properties may influence its bioavailability.
Result of Action
The result of this compound’s action is the inhibition of the proliferation of cancer cells . It has shown potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment. .
Analyse Biochimique
Biochemical Properties
6-Bromo-5-methylpicolinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinase enzymes, potentially inhibiting their activity. This interaction can lead to alterations in phosphorylation pathways, which are crucial for regulating cellular processes such as cell division and signal transduction .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by altering the activity of enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the conformation of the enzyme, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses beyond which the compound’s effects become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the breakdown and synthesis of nucleotides, affecting the overall metabolic balance within cells. These interactions can lead to changes in the levels of key metabolites, impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic pathways .
Propriétés
IUPAC Name |
6-bromo-5-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-3-5(7(9)11)10-6(4)8/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOGHCFDJHSIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



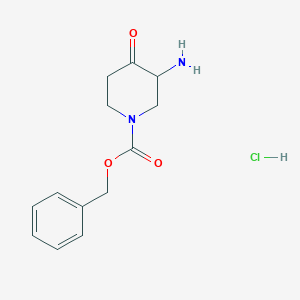

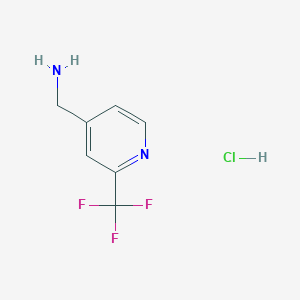
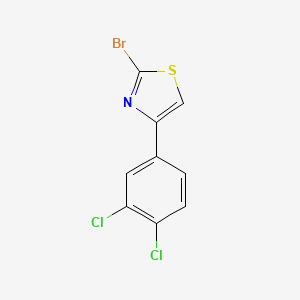
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)
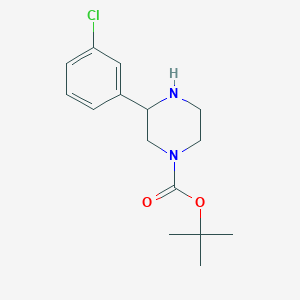

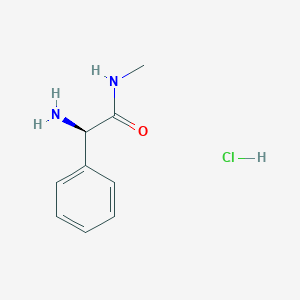
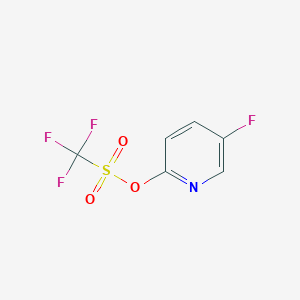
![3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate](/img/structure/B1445559.png)
